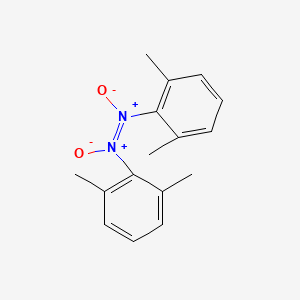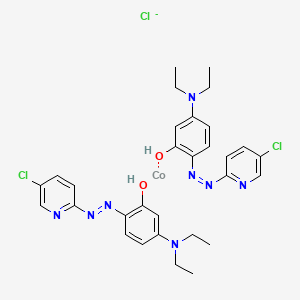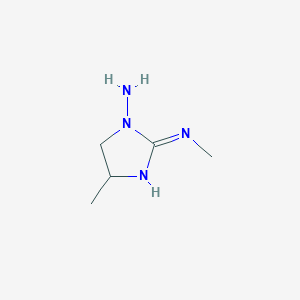
5-(3,4-Difluorophenyl)nicotinamide
Descripción general
Descripción
5-(3,4-Difluorophenyl)nicotinamide, also known as DFN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DFN is a member of the nicotinamide family, which has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Difluorophenyl)nicotinamide is not fully understood, but it is believed to act through various pathways. In cancer cells, 5-(3,4-Difluorophenyl)nicotinamide induces apoptosis by activating the caspase cascade and suppressing the expression of anti-apoptotic proteins. In neuroprotection, 5-(3,4-Difluorophenyl)nicotinamide has been shown to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway and suppressing the NF-κB pathway. Additionally, 5-(3,4-Difluorophenyl)nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
5-(3,4-Difluorophenyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-(3,4-Difluorophenyl)nicotinamide inhibits cell proliferation, induces apoptosis, and suppresses angiogenesis. In neuroprotection, 5-(3,4-Difluorophenyl)nicotinamide protects against oxidative stress and inflammation, and promotes neuronal survival. Additionally, 5-(3,4-Difluorophenyl)nicotinamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-Difluorophenyl)nicotinamide has several advantages for lab experiments, including its high solubility in organic solvents, its ability to inhibit cancer cell growth, and its neuroprotective and anti-inflammatory effects. However, there are also limitations to using 5-(3,4-Difluorophenyl)nicotinamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-(3,4-Difluorophenyl)nicotinamide, including its potential applications in the treatment of various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3,4-Difluorophenyl)nicotinamide and its potential side effects. Furthermore, the development of new synthesis methods for 5-(3,4-Difluorophenyl)nicotinamide may lead to the discovery of new derivatives with improved properties. Overall, the potential applications of 5-(3,4-Difluorophenyl)nicotinamide in various fields make it a promising compound for future research.
Aplicaciones Científicas De Investigación
5-(3,4-Difluorophenyl)nicotinamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, 5-(3,4-Difluorophenyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 5-(3,4-Difluorophenyl)nicotinamide has also been studied for its neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 5-(3,4-Difluorophenyl)nicotinamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-(3,4-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-10-2-1-7(4-11(10)14)8-3-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOZZFIXPIWKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653840 | |
| Record name | 5-(3,4-Difluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)nicotinamide | |
CAS RN |
1125429-25-5 | |
| Record name | 5-(3,4-Difluorophenyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dihydro-pyrrolo[3,2-c]pyrazole-5-carboxylic acid](/img/structure/B1498381.png)





![Carbamic acid, N-(2-bromo-5,6-dihydro-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl)-, 1,1-dimethylethyl ester](/img/structure/B1498398.png)


![Guanosine 5a2-[beta,gamma-imido]triphosphate trisodium salt hydrate](/img/structure/B1498411.png)

![(R)-tert-Butyl (1-(3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethyl)carbamate](/img/structure/B1498414.png)
![Copper;(E)-4-hydroxy-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one](/img/structure/B1498417.png)
